N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active sites of enzymes. The compound’s ability to interact with biological molecules makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group and the furan ring. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-10-13(6-7-21-10)15(18)17-16-9-11-8-12(19-2)4-5-14(11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChI Key |
MJBXGIMMABBIAX-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.